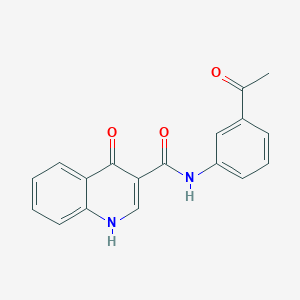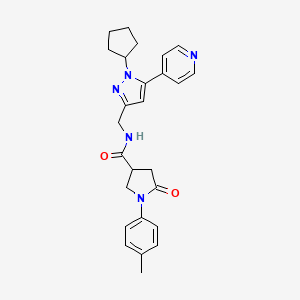
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, leveraging the reactivity of different functional groups to construct complex molecules efficiently. For instance, similar compounds have been synthesized through reactions involving malonamide, aldehyde, and malononitrile in water, utilizing triethylamine as a base at room temperature, characterized by techniques such as FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019). These methodologies highlight the versatility and adaptability of synthetic strategies in creating pyrazole and pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds is elucidated using advanced spectroscopic and crystallographic techniques, providing insights into their conformation, bonding, and interactions. The molecular docking studies of certain compounds reveal significant interactions near the binding sites of biological targets, suggesting their potential inhibitory activities (Jayarajan et al., 2019). These findings are crucial for understanding the structural basis of the compound's function and its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the synthesis of pyrazolopyridine derivatives, including compounds structurally related to "N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide," showing moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Glycine Transporter Inhibition
Another study identified a compound with a similar molecular structure as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This suggests the compound's potential utility in central nervous system disorders by modulating glycine levels, thereby affecting neurotransmission (Yamamoto et al., 2016).
Luminescence Properties and Binding Characteristics
A novel aromatic carboxylic acid derivative, structurally akin to the discussed compound, exhibited significant luminescence properties. This study also delved into its binding characteristics with bovine serum albumin (BSA), indicating potential applications in bioimaging and diagnostic fields (Tang, Tang, & Tang, 2011).
Antifungal Activity
N-(Substituted pyridinyl) derivatives, closely related to the compound , have shown moderate antifungal activities against various phytopathogenic fungi. This suggests its potential application in agriculture as a fungicide to protect crops from fungal diseases (Wu et al., 2012).
DNA Recognition and Gene Expression Control
Research into N-Methyl imidazole and N-methyl pyrrole-containing polyamides, similar in function to the compound discussed, shows these molecules can target specific DNA sequences in the minor groove of DNA. This capability suggests applications in controlling gene expression, with potential implications for treating diseases such as cancer (Chavda et al., 2010).
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-6-8-22(9-7-18)30-17-20(14-25(30)32)26(33)28-16-21-15-24(19-10-12-27-13-11-19)31(29-21)23-4-2-3-5-23/h6-13,15,20,23H,2-5,14,16-17H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHQEIXASHAAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
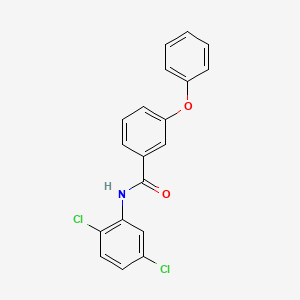
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
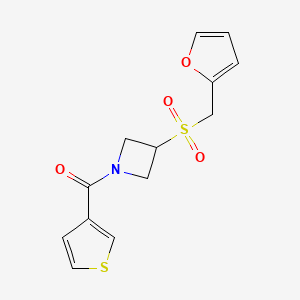
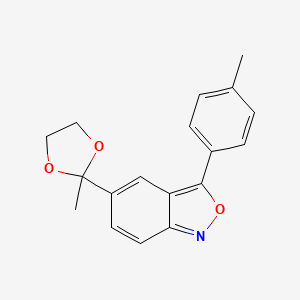
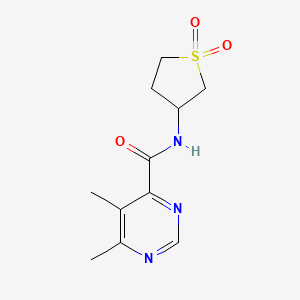
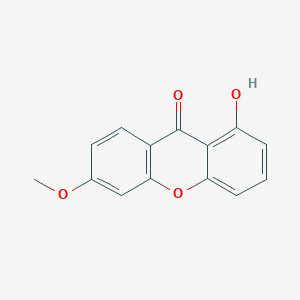
![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)
